[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(3-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core substituted with a 3-chlorophenyl group at the 4-position and a phenylmethanone moiety at the 2-position.
Properties
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3S/c22-16-9-6-10-17(13-16)23-14-20(21(24)15-7-2-1-3-8-15)27(25,26)19-12-5-4-11-18(19)23/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNHZBDNRROND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the benzothiazine intermediate.
Attachment of the Phenylmethanone Moiety: The final step involves the acylation of the benzothiazine derivative with benzoyl chloride or a similar reagent to introduce the phenylmethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research includes its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiazine ring can mimic natural substrates, allowing the compound to inhibit or activate specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key analogs and their substituent-driven differences:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 4-(3-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Cl-phenyl (4), phenylmethanone (2) | C₂₁H₁₅ClNO₃S | 396.87 | Moderate polarity, potential H-bond donor |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Cl-phenyl (4) | C₂₁H₁₅ClNO₃S | 396.87 | Higher symmetry, altered electronic effects |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-butylphenyl (4) | C₂₅H₂₃NO₃S | 417.52 | Increased lipophilicity, steric bulk |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-ethylphenyl (2), 7-F, 3-Me-phenyl (4) | C₂₉H₂₃FNO₃S | 445.51 | Enhanced bioavailability, fluorinated core |
Key Observations:
- Chlorophenyl Positional Isomerism : The 3-chlorophenyl substituent (target compound) introduces meta-substitution effects, reducing symmetry compared to the 4-chlorophenyl analog . This may influence crystal packing and solubility.
- Alkyl vs. Aryl Substituents : The 4-butylphenyl analog exhibits higher lipophilicity (logP ~4.2 vs. ~3.8 for chlorophenyl derivatives), suggesting improved membrane permeability but reduced aqueous solubility.
- Fluorine and Methyl Additions : The 7-fluoro and 3-methylphenyl groups in the ethylphenyl analog enhance metabolic stability and bioavailability due to fluorine’s electronegativity and methyl’s steric protection.
Notes
Synthesis Challenges : The 3-chlorophenyl group may hinder reaction yields due to steric hindrance, requiring optimized conditions (e.g., polar aprotic solvents) .
Characterization : Mass spectrometry and NMR (¹H/¹³C) are critical for verifying substituent positions, particularly distinguishing 3- vs. 4-chlorophenyl isomers .
ADMET Considerations : Fluorinated analogs exhibit favorable ADMET profiles, whereas highly lipophilic derivatives (e.g., butylphenyl ) may face metabolic instability.
Biological Activity
The compound 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the benzothiazine class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.9 g/mol. The structure includes a benzothiazine core with a chlorophenyl substituent and a phenylmethanone group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClNO5S |
| Molecular Weight | 455.9 g/mol |
| Chemical Class | Benzothiazine |
Biological Activities
Research indicates that benzothiazines can exhibit a range of biological activities, including:
- Antimicrobial : Compounds have demonstrated effectiveness against various bacteria and fungi.
- Anti-inflammatory : Modifications in the structure can enhance anti-inflammatory properties.
- Anticancer : Some derivatives have been evaluated for their potential to inhibit tumor growth through apoptosis induction.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within the benzothiazine family. For instance:
-
Anticancer Activity :
- A study found that similar benzothiazine derivatives exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values indicating potent activity (less than 10 µM) .
- Antimicrobial Properties :
-
Mechanistic Insights :
- Investigations into the mechanism of action revealed that compounds could induce apoptosis in cancer cells by activating caspase pathways, leading to cellular death .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
